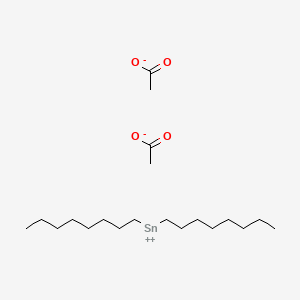

Dioctyltin acetate

Description

Properties

Molecular Formula |

C20H40O4Sn |

|---|---|

Molecular Weight |

463.2 g/mol |

IUPAC Name |

dioctyltin(2+);diacetate |

InChI |

InChI=1S/2C8H17.2C2H4O2.Sn/c2*1-3-5-7-8-6-4-2;2*1-2(3)4;/h2*1,3-8H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |

InChI Key |

CQQXCSFSYHAZOO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC[Sn+2]CCCCCCCC.CC(=O)[O-].CC(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

Role as a Heat Stabilizer:

Dioctyltin acetate is primarily utilized as a heat stabilizer in the production of polyvinyl chloride (PVC). It effectively inhibits thermal degradation during processing, ensuring the durability and longevity of PVC products.

Catalytic Applications:

Recent advancements have seen DOTA employed as a catalyst in various chemical reactions, particularly esterification and transesterification processes. Its use in polyurethane systems has been notable for applications in adhesives, sealants, and casting resins. Compared to conventional catalysts like dibutyltin acetate, DOTA offers lower toxicity while maintaining efficiency in catalyzing reactions essential for the automotive and construction industries .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Stabilization | PVC production | Prevents thermal degradation |

| Catalysis | Esterification and transesterification reactions | Lower toxicity than traditional catalysts |

| Adhesives and Sealants | Polyurethane-based systems | Enhanced performance in construction |

Biomedical Applications

Potential in Cancer Treatment:

Emerging research highlights DOTA's potential as a therapeutic agent in cancer treatment. Its ability to stabilize proteins suggests that it may enhance the efficacy of certain drugs or serve as a delivery mechanism for anticancer agents. Studies are ongoing to explore these capabilities further, indicating a promising future for DOTA in medical applications .

Medical Diagnostics:

this compound has also been investigated for its role in medical diagnostics, particularly due to its interactions with biological molecules. These interactions can be harnessed for developing diagnostic tools that improve disease detection rates .

Environmental Applications

Pollutant Degradation:

DOTA has shown effectiveness in environmental remediation, particularly in breaking down harmful pollutants in water treatment processes. Its catalytic properties facilitate the degradation of organic pollutants, making it a valuable component in efforts to address water contamination issues .

Case Study: Water Treatment Efficiency

A study demonstrated that incorporating this compound into water treatment systems significantly improved the breakdown rates of specific organic contaminants, showcasing its potential for broader environmental applications .

Comparison with Similar Compounds

Dibutyltin Diacetate (CAS 1067-33-0)

Chemical Profile :

- Molecular Formula : C12H24O4Sn

- Applications : Catalyst in polyurethane foams, stabilizer in PVC.

- Toxicity :

Regulatory Status: Transported under UN 2788 (Organotin compounds, solid) .

Key Difference : Dibutyltin diacetate exhibits higher acute toxicity compared to Dioctyltin compounds due to its shorter alkyl chains, which enhance bioavailability and reactivity .

Dioctyl Adipate (CAS 123-79-5)

Chemical Profile :

- Molecular Formula : C22H42O4

- Applications : Plasticizer in polymers, lubricant additive.

- Environmental Impact: No data on biodegradability or bioaccumulation .

Regulatory Status: No specific transport or disposal regulations noted .

Key Difference: Dioctyl adipate lacks the organotin moiety, making it less reactive and less toxic than Dioctyltin acetate. However, its long-term environmental persistence is a concern .

Diacetin (Glyceryl Diacetate, CAS 25395-31-7)

Chemical Profile :

- Molecular Formula : C7H12O5

- Applications : Foundry and metal treatment, food additive (restricted due to toxicity risks) .

Key Difference: Diacetin is a glycerol derivative with low volatility and moderate toxicity, contrasting sharply with organotin compounds like this compound, which pose higher systemic toxicity risks .

Data Table: Comparative Properties

| Property | This compound | Dibutyltin Diacetate | Dioctyl Adipate | Diacetin |

|---|---|---|---|---|

| CAS Number | N/A | 1067-33-0 | 123-79-5 | 25395-31-7 |

| Primary Use | Catalyst | Catalyst/Stabilizer | Plasticizer | Metal treatment |

| Acute Toxicity | Limited data | H300 (Fatal if swallowed) | No data | Low |

| Environmental Hazard | Likely high | WGK 3 | Unknown | Low |

| Regulatory Class | N/A | UN 2788 | Unregulated | Restricted in food |

Research Findings and Gaps

- Toxicity of Organotins: Dibutyltin diacetate’s high toxicity (H300, H315) underscores the risks associated with shorter alkyl chains in organotin compounds . This compound, while likely less toxic due to longer chains, still requires rigorous handling.

- Data Limitations : Dioctyl adipate and this compound suffer from insufficient toxicological profiling, hindering risk assessment .

- Functional Alternatives: Diacetin offers a less toxic alternative in non-polymer applications but lacks the catalytic efficiency of organotins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.